2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside
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Overview
Description
2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside is a multifaceted biomedical compound with remarkable aptitude in enzymatic modulation, bacterial growth inhibition, and precise receptor targeting. It is used to study microbial infestations, cancer, inflammation, and diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by benzylation and benzylidenation. The starting material, 2-acetamido-2-deoxy-D-glucose, undergoes benzylation to form benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. This intermediate is then converted into benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside through a series of reactions including double inversion of configuration at C-4, introduction of an amino group via the corresponding azide, followed by N-acetylation and removal of the benzyl groups .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons. The synthesis is carried out in cleanrooms with various classes (Class 100 to Class 100,000) to maintain the required cleanliness levels.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the glucopyranoside ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like azides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include derivatives of 2-acetamido-2-deoxy-D-glucose, such as 2,4-diacetamido-2,4,6-trideoxy-D-glucose, which is used in various biochemical studies .
Scientific Research Applications
2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside involves its interaction with specific enzymes and receptors. The compound modulates enzymatic activity by binding to the active sites of enzymes, thereby inhibiting or enhancing their functions. It also targets specific receptors on bacterial cells, leading to the inhibition of bacterial growth. The molecular pathways involved include the modulation of glycosylation processes and the inhibition of bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Similar in structure but with an allyl group instead of a benzyl group.
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Lacks the 3-O-benzyl group present in 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside.
Uniqueness
This compound is unique due to its specific combination of protective groups and its ability to modulate enzymatic activity and inhibit bacterial growth. This makes it a valuable compound for various biochemical and medical research applications.
Properties
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOQGCMJGSYAM-YXMKFHFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.